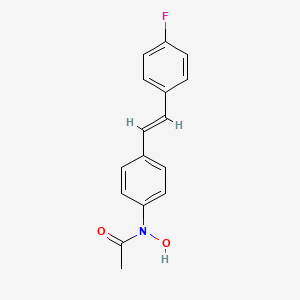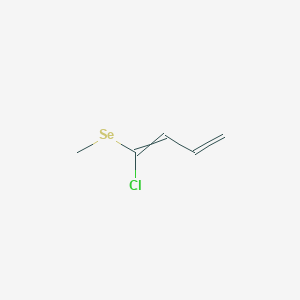
1-Chloro-1-(methylselanyl)buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(methylselanyl)buta-1,3-diene is an organoselenium compound with a unique structure that combines a chloro group and a methylselanyl group attached to a butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(methylselanyl)buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 1-chloro-1-butyne with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of methylselenol, allowing it to attack the alkyne and form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
1-Chloro-1-(methylselanyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenyl group to a selenide or even a selenolate under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and selenolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-1-(methylselanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and biological properties.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-1-(methylselanyl)buta-1,3-diene involves its ability to undergo various chemical transformations. The chloro group and the methylselanyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and the chemical environment.
類似化合物との比較
Similar Compounds
1-Chloro-1-(methylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.
1-Chloro-1-(methylsulfinyl)buta-1,3-diene: Contains a sulfinyl group instead of a selenyl group.
1-Chloro-1-(methylsulfonyl)buta-1,3-diene: Contains a sulfonyl group instead of a selenyl group.
Uniqueness
1-Chloro-1-(methylselanyl)buta-1,3-diene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications.
特性
CAS番号 |
62807-60-7 |
|---|---|
分子式 |
C5H7ClSe |
分子量 |
181.53 g/mol |
IUPAC名 |
1-chloro-1-methylselanylbuta-1,3-diene |
InChI |
InChI=1S/C5H7ClSe/c1-3-4-5(6)7-2/h3-4H,1H2,2H3 |
InChIキー |
JHOUZYCOXWOECB-UHFFFAOYSA-N |
正規SMILES |
C[Se]C(=CC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
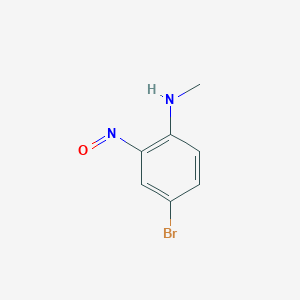
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


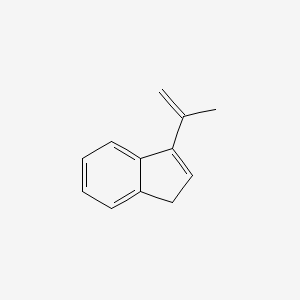
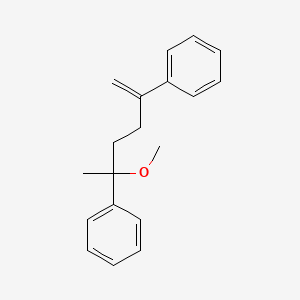
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
